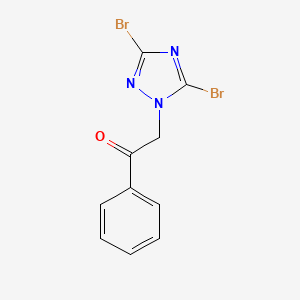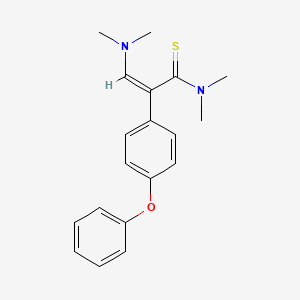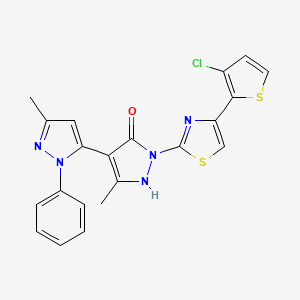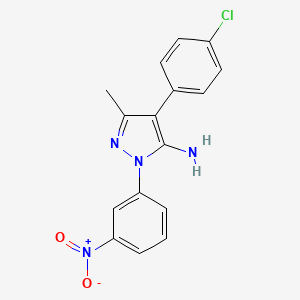
3-(4-氯苯基)-5-(1-苯基-1H-吡唑-5-基)-2,1-苯并异恶唑
描述
Synthesis Analysis
The synthesis of pyrazoline derivatives often involves the reaction of hydrazine derivatives with various electrophilic compounds to form the desired heterocyclic structure. In one study, the reaction of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with substituted diarylidenketones provided a synthetic route to 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines. The structures of the products were confirmed using IR, 1H-NMR, 13C-NMR, and MS spectral data, along with X-ray crystallography .
Molecular Structure Analysis
Quantum mechanical and spectroscopic methods, including FT-IR, 13C, 1H NMR, and UV investigations, have been employed to study the structural properties of pyrazoline derivatives. For instance, a new pyrazoline derivative's electronic, NMR, vibrational, and structural properties were studied using Gaussian 09 software. The study reported the potential energy distribution of normal mode vibrations and the chemical shifts of the compound using B3LYP level of theory. Additionally, electronic properties such as HOMO and LUMO energies were studied using the time-dependent DFT approach, and NBO analysis and MEP surface mapping were calculated .
Chemical Reactions Analysis
The reactivity of pyrazoline derivatives can be inferred from molecular electrostatic potential studies, which indicate possible sites for electrophilic and nucleophilic attacks. For example, the negative electrostatic potential regions are mainly localized over the carbonyl group and phenyl rings, suggesting these are sites for electrophilic attack. Conversely, the positive regions are localized over the nitrogen atoms, indicating potential sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives can be characterized by their vibrational spectra and HOMO-LUMO analysis. The nonlinear optical properties can be evaluated by determining the first and second hyperpolarizabilities of the compound. For instance, the HOMO of one such compound is localized over the entire molecule except for certain groups, indicating that charge transfer occurs within the molecule. The LUMO is also spread throughout the molecule, excluding specific groups .
Case Studies and Applications
Pyrazoline derivatives have been studied for their potential biological activities. For example, molecular docking studies on certain pyrazoline compounds have shown that they form stable complexes with kinesin spindle protein (KSP), suggesting inhibitory activity against KSP with significant binding affinity values. This indicates the potential for these compounds to be used in the development of new therapeutic agents . Additionally, antimicrobial studies have been conducted on synthesized pyrazoline derivatives, further highlighting their potential in medicinal chemistry .
科学研究应用
合成和结构分析
3-(4-氯苯基)-5-(1-苯基-1H-吡唑-5-基)-2,1-苯并异恶唑及其衍生物因其在各种应用中的潜力而备受关注,这主要归功于其结构特征。一项研究重点关注了一种密切相关的化合物 1-(3-氯苯基)-3-(5-氯噻吩-2-基)-5-苯基-4,5-二氢-1H-吡唑的合成、结构解析和抗菌研究。该化合物通过缩合/环化反应合成,其结构通过光谱和单晶 X 射线衍射研究得到证实,突出了其单斜晶系和空间群 P21/c (Prabhudeva 等人,2017 年)。
光谱和量子化学研究
对类似化合物进行了深入的光谱和量子化学分析,以了解其分子结构和性质。例如,一种具有相似结构的化合物经过了彻底的量子化学计算和光谱数据分析。这项研究详细了解了分子的几何形状、振动光谱、键长、键角和分子静电势。它还通过分子对接结果探索了该化合物的生物学效应,全面了解了其特性和潜在应用 (Viji 等人,2020 年)。
生物学和药理学潜力
一些研究探索了与 3-(4-氯苯基)-5-(1-苯基-1H-吡唑-5-基)-2,1-苯并异恶唑在结构上相似的化合物的生物学和药理学潜力。例如,对新型吡唑啉衍生物的研究表明具有显着的抗炎和抗菌活性。这项研究强调了使用微波辐照方法成功合成这些衍生物,提供了一种环境友好的方法,具有更高的产率和更短的反应时间。这些化合物通过光谱数据表征,并筛选了体内抗炎和体外抗菌活性,在一些化合物中显示出有希望的结果 (Ravula 等人,2016 年)。
属性
IUPAC Name |
3-(4-chlorophenyl)-5-(2-phenylpyrazol-3-yl)-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O/c23-17-9-6-15(7-10-17)22-19-14-16(8-11-20(19)25-27-22)21-12-13-24-26(21)18-4-2-1-3-5-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKJGSVNJYOHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167693 | |
| Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |
CAS RN |
321998-10-1 | |
| Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035417.png)

![4-(2-Chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-butanone](/img/structure/B3035419.png)




![4-chloro-1-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B3035426.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3035427.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)
![{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035430.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035435.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035436.png)